1-(3-Iodophenyl)cyclopropanol
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Overview
Description
1-(3-Iodophenyl)cyclopropanol is an organic compound with the molecular formula C9H9IO It is characterized by a cyclopropanol ring attached to a phenyl group substituted with an iodine atom at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Iodophenyl)cyclopropanol can be synthesized through several methods. One common approach involves the diastereo- and enantioselective preparation of cyclopropanol derivatives. This method typically employs a copper-catalyzed carbomagnesiation/oxidation sequence on nonfunctionalized cyclopropenes, resulting in high diastereo- and enantiomeric excesses .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(3-Iodophenyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include various ketones, alcohols, and substituted phenyl derivatives .
Scientific Research Applications
1-(3-Iodophenyl)cyclopropanol has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Mechanism of Action
The mechanism by which 1-(3-Iodophenyl)cyclopropanol exerts its effects involves the interaction of its cyclopropanol ring with molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, including ring-opening and coupling reactions. These reactions often involve the formation of intermediates such as β-keto radicals and metal homoenolates, which then engage in downstream reactivity modes to produce diverse products .
Comparison with Similar Compounds
Cyclopropanol: The parent compound, cyclopropanol, shares the cyclopropanol ring but lacks the phenyl and iodine substituents.
1-(4-Iodophenyl)cyclopropanol: Similar to 1-(3-Iodophenyl)cyclopropanol but with the iodine atom at the para position.
1-(3-Bromophenyl)cyclopropanol: Contains a bromine atom instead of iodine at the meta position.
Uniqueness: this compound is unique due to the presence of the iodine atom at the meta position of the phenyl ring.
Properties
Molecular Formula |
C9H9IO |
---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
1-(3-iodophenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H9IO/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6,11H,4-5H2 |
InChI Key |
JTEXDSYBPXXCDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)I)O |
Origin of Product |
United States |
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